![molecular formula C18H15NO3S B2723615 Ethyl 2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate CAS No. 896680-54-9](/img/structure/B2723615.png)
Ethyl 2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate
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Overview
Description
Thiophene-based analogs, such as Ethyl 2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .Chemical Reactions Analysis
Thiophene derivatives are typically synthesized through condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Scientific Research Applications
Fluorescent Labelling and Detection
2-(2,3-Naphthalimino)ethyl Trifluoromethanesulphonate as a Labelling Agent : Yasaka et al. (1990) discuss a derivative closely related to Ethyl 2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate used for the ultraviolet and fluorescent labeling of carboxylic acids for detection in high-performance liquid chromatography. This compound facilitates the efficient identification of carboxylic acids within biological samples, such as mouse brain, highlighting its potential in bioanalytical chemistry (Yasaka, Tanaka, Shono, Tetsumi, & Katakawa, 1990).
Polymer Science
Photolysis and Photo-Oxidation of Poly(ethylene Naphthalate) : Research by Scheirs and Gardette (1997) on the photolysis and photo-oxidation of poly(ethylene naphthalene-dicarboxylate) derivatives explores the stability and degradation of these materials under exposure to UV light. The study provides insights into the durability and life span of materials derived from naphthalene-dicarboxylate compounds, which is crucial for their application in long-term usage scenarios (Scheirs & Gardette, 1997).
Material Chemistry
Naphthoquinone-Based Chemosensors : Gosavi-Mirkute et al. (2017) synthesized and characterized compounds similar to Ethyl 2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate, demonstrating their application as chemosensors for transition metal ions. These compounds exhibit selectivity towards Cu2+ ions, showcasing their potential in environmental monitoring and chemical sensing technologies (Gosavi-Mirkute et al., 2017).
Gas Separation
Crystalline Polyimide Porous Organic Framework for Selective Adsorption : Jiang et al. (2018) discuss a crystalline porous material for the selective adsorption of acetylene over ethylene, highlighting the application of naphthalene-derived compounds in gas separation processes. This research is pivotal for the petrochemical industry, offering a method to purify ethylene by removing acetylene contaminants (Jiang et al., 2018).
Future Directions
Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . There is an urgent need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties due to the increase in resistance of microorganism agents . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
ethyl 2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-2-22-18(21)15-9-10-23-17(15)19-16(20)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBWHUGGDNHSHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate |
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